molecular formula C6H12ClNO2 B1451334 Ethyl azetidine-3-carboxylate hydrochloride CAS No. 405090-31-5

Ethyl azetidine-3-carboxylate hydrochloride

Cat. No.: B1451334
CAS No.: 405090-31-5
M. Wt: 165.62 g/mol
InChI Key: RZQFZRLGHCCPGG-UHFFFAOYSA-N
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Description

Ethyl azetidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Biochemical Analysis

Biochemical Properties

Ethyl azetidine-3-carboxylate hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of antibody-drug conjugates and PROTACs. As a non-cleavable linker, it forms stable covalent bonds with antibodies and target proteins, facilitating the delivery of cytotoxic agents to specific cells . This compound interacts with various enzymes and proteins, including E3 ubiquitin ligases, which are involved in the ubiquitin-proteasome system . The interaction between this compound and these biomolecules is essential for the selective degradation of target proteins, making it a valuable tool in precision medicine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By acting as a linker in antibody-drug conjugates and PROTACs, it influences cell function by facilitating the targeted delivery of cytotoxic agents and promoting the degradation of specific proteins . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of target proteins and enzymes . The precise effects of this compound on cellular processes depend on the specific context and the target proteins involved.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a non-cleavable linker in the synthesis of antibody-drug conjugates and PROTACs. This compound forms stable covalent bonds with antibodies and target proteins, facilitating the delivery of cytotoxic agents and promoting the degradation of specific proteins . The binding interactions between this compound and biomolecules, such as E3 ubiquitin ligases, are crucial for its function . These interactions lead to the selective degradation of target proteins, which can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, which allows it to maintain its activity over extended periods . Factors such as storage conditions and the presence of other chemicals can influence its stability and degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of antibody-drug conjugates and PROTACs .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound can effectively promote the degradation of target proteins and facilitate the targeted delivery of cytotoxic agents . At higher doses, it may exhibit toxic or adverse effects, depending on the specific context and the target proteins involved . Studies in animal models have shown that there are threshold effects for the activity of this compound, and careful dosage optimization is necessary to achieve the desired outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the ubiquitin-proteasome system . This compound interacts with enzymes and cofactors involved in protein degradation, such as E3 ubiquitin ligases . By modulating the activity of these enzymes, this compound can influence metabolic flux and metabolite levels, leading to changes in cellular function and gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its effects . The transport and distribution of this compound are essential for its function as a linker in antibody-drug conjugates and PROTACs .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to various subcellular structures, where it interacts with target proteins and enzymes to exert its effects . The precise localization of this compound is crucial for its activity and function in biochemical reactions and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl azetidine-3-carboxylate hydrochloride typically involves the reaction of ethyl 3-aminopropanoate with a suitable reagent to form the azetidine ring. One common method includes the cyclization of ethyl 3-aminopropanoate using a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl azetidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical properties and reactivity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

ethyl azetidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-7-4-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQFZRLGHCCPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660912
Record name Ethyl azetidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405090-31-5
Record name 3-Azetidinecarboxylic acid, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405090-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl azetidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl azetidine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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